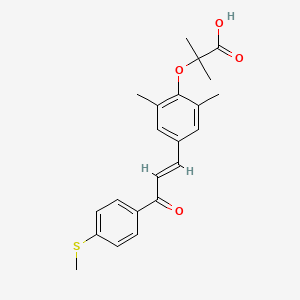

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various substrates. For instance, the synthesis of a compound with a similar structure, 4-[p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl]butyric acid, was reported using a series of reactions that may include alkylation, esterification, and resolution steps . This suggests that the synthesis of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid could also involve complex reaction schemes, possibly starting from a simple diethyl malonate derivative followed by alkylation and esterification.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved, revealing a triclinic space group and specific bond angles and distances . This information is crucial as it can help predict the molecular geometry and potential reactive sites of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid.

Chemical Reactions Analysis

The behavior of similar compounds in various chemical assays has been studied. For instance, the compound synthesized in paper was investigated in the NBP assay procedure, which is used to assess alkylation potential. This indicates that 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid might also be reactive in such assays, potentially undergoing nucleophilic substitution reactions due to the presence of the hydroxy-butyric acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized. For example, a derivative of hinopurpurin exhibited negative halochromism, which is a change in color with acidity, indicating that the electronic properties of the aromatic system can be significantly affected by the environment . This could imply that 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid may also show changes in its spectroscopic properties under different conditions due to the presence of the ethoxy and hydroxy groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Applications

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid is an intermediate in synthesizing angiotensin-converting enzyme inhibitors. A study by Li Li (2003) focused on synthesizing R-2-hydroxy-4-phenyl ethyl butyric acid and its ethyl ester, using DL-malic acid as a starting material. This process involved steps like enzyme activity, resolution, and Friedel-Crafts reaction, highlighting its practicability for industrial production of certain medications (Li, 2003).

Photovoltaic Applications

In the realm of renewable energy, specifically in polymer solar cells, compounds related to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid have found applications. Menglan Lv et al. (2014) studied a derivative, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), used as an acceptor and cathode interfacial material in polymer solar cells. This compound demonstrated a potential for use in nano-structured organic solar cells, owing to its high electron mobility (Lv et al., 2014).

Corrosion Inhibition

In the field of materials science, a Schiff base derived from a compound structurally similar to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid showed potential as a corrosion inhibitor for steel. K. C. Emregül and M. Hayvalı (2006) found that this Schiff base effectively reduced the corrosion rate of steel in acidic conditions, suggesting its use in protecting metal surfaces (Emregül & Hayvalı, 2006).

Molecular Synthesis and Characterization

Research in organic chemistry has explored the synthesis of compounds with the 4-hydroxyphenyl moiety, which is structurally related to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid. For instance, H. Nagarajaiah and N. Begum (2015) synthesized and characterized compounds with the 4-hydroxy-3-methoxy-phenyl group, using techniques like IR, NMR, and X-ray diffraction (Nagarajaiah & Begum, 2015).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid have been synthesized for potential therapeutic applications. T. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, utilizing a compound structurally similar to 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (Ikemoto et al., 2005).

Eigenschaften

IUPAC Name |

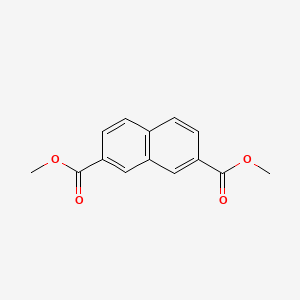

4-(4-ethoxy-2,5-dimethylphenyl)-4-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-4-18-13-8-9(2)11(7-10(13)3)12(15)5-6-14(16)17/h7-8,12,15H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACZEDNOYSAHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C(CCC(=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

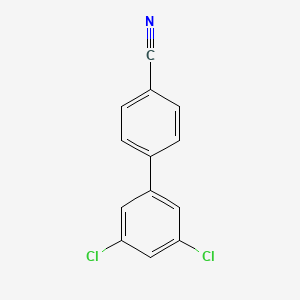

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)